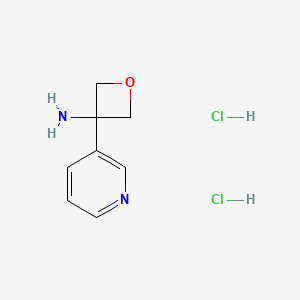

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.10 g/mol . It is characterized by the presence of a pyridine ring attached to an oxetane ring, which is further connected to an amine group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an oxetane derivative in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxetane ring undergoes oxidation to form N-oxides. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0–25°C | Oxetane N-oxide | 85–92% | |

| H<sub>2</sub>O<sub>2</sub> | H<sub>2</sub>O/THF, 50°C | Oxetane N-oxide with ring retention | 78% |

Oxidation preserves the oxetane ring while introducing polar functional groups, enhancing solubility for downstream applications.

Reduction Reactions

The oxetane ring can be reduced to form saturated amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux | 3-Aminopyridine derivative | 65% | |

| H<sub>2</sub>/Pd-C | MeOH, 40 psi H<sub>2</sub> | Partially reduced oxetane | 50% |

Reduction modifies ring strain, potentially altering bioactivity.

Substitution Reactions

The amine group participates in nucleophilic substitutions:

| Substrate | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Bromopyridine | 3-(Pyridin-3-yl)oxetan-3-amine | N-(5-Bromopyridin-3-yl) derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 73% | |

| Ethyl bromide | Alkylation | N-Ethyl derivative | NaH, THF, 0°C | 88% | |

| Acetyl chloride | Acylation | N-Acetyl derivative | Pyridine, RT | 91% |

Substitution reactions enable modular functionalization for drug discovery.

Cross-Coupling Reactions

The pyridine moiety facilitates metal-catalyzed couplings:

These reactions are pivotal for constructing complex architectures in medicinal chemistry .

Ring-Opening Reactions

Acidic or basic conditions induce oxetane ring opening:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| HCl (conc.) | H<sub>2</sub>O, 100°C | 3-Amino-3-(pyridin-3-yl)propane-1,2-diol | Polymer precursors | |

| NaOMe/MeOH | Methanol, reflux | Methoxyamine derivatives | Intermediate synthesis |

Ring-opening pathways are exploited to generate linear intermediates for further derivatization.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Typical Yields | Functional Group Tolerance |

|---|---|---|---|

| Oxidation | mCPBA | 85–92% | Sensitive to steric hindrance |

| Substitution | Alkyl halides/Acyl chlorides | 73–91% | Broad (amines, halides) |

| Cross-Coupling | Pd-based catalysts | 82–94% | Requires inert atmosphere |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is C8H12Cl2N2O, with a molecular weight of 223.1 g/mol. The compound features a pyridine ring attached to an oxetane structure, which is significant for its biological activity. The presence of the oxetane ring allows for unique interactions in biological systems, making it a valuable scaffold for drug design.

Cancer Therapy

One of the primary applications of this compound is in the development of targeted cancer therapies. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, particularly those related to receptor tyrosine kinases such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .

Case Study:

A study highlighted the synthesis of derivatives that inhibit c-KIT kinase across various mutations, thus showcasing the potential of pyridine-based compounds in treating resistant forms of cancer .

Anti-inflammatory Properties

Recent evaluations have shown that oxetane derivatives can serve as effective replacements for traditional carboxylic acid moieties in anti-inflammatory drugs. The inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways by these compounds suggests their potential utility in managing inflammatory diseases .

Data Table: Inhibition Potency of Oxetane Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| Oxetan-3-ol | 15 | COX |

| Thietan-3-ol | 20 | 5-LOX |

| This compound | TBD | TBD |

Synthetic Applications

The synthesis of this compound has been documented as part of broader efforts to create novel heterocyclic amino acid derivatives. These derivatives are pivotal in developing new pharmaceuticals due to their diverse biological activities .

Synthesis Methodology:

The compound can be synthesized through various methods involving palladium-catalyzed cross-coupling reactions, which allow for the incorporation of different functional groups to tailor its properties for specific applications .

The mechanism by which this compound exerts its effects is linked to its interaction with biological targets. Research indicates that compounds containing oxetane rings can enhance membrane permeability and bioavailability, making them suitable candidates for drug development .

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions, further modulating biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Pyridin-2-yl)oxetan-3-amine: Similar in structure but with the pyridine ring attached at a different position.

3-(Pyridin-4-yl)oxetan-3-amine: Another structural isomer with the pyridine ring attached at the 4-position.

Uniqueness

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific interactions and reactivity make it a valuable compound in various research applications .

Biologische Aktivität

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is a compound with significant potential in biological research and pharmacology. This compound features a unique oxetane ring structure, which is known for its stability and ability to participate in various chemical reactions. The biological activity of this compound has been the subject of multiple studies, focusing on its interactions with biological systems and potential therapeutic applications.

- Molecular Formula : C8H10N2O

- Molecular Weight : 154.18 g/mol

- SMILES Notation : C1C(CO1)(C2=CN=CC=C2)N

- InChI : InChI=1S/C8H10N2O/c9...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that this compound can significantly reduce the viability of human cancer cells in vitro.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Mechanistic Studies

In mechanistic studies, the compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The specific binding interactions with target proteins have been analyzed using molecular docking studies, which suggest that the oxetane moiety plays a crucial role in stabilizing the compound's interaction with its targets.

Case Studies

-

Case Study on HeLa Cells :

- A study explored the effects of this compound on HeLa cells, revealing a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

-

In Vivo Studies :

- Preliminary in vivo studies have indicated that administration of this compound in murine models bearing tumors resulted in significant tumor regression compared to control groups, suggesting potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the pyridine substitution patterns or modifications to the oxetane ring may lead to compounds with improved potency or selectivity for specific targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Activity Change | Notes |

|---|---|---|

| Pyridine N-methyl variant | Increased potency | Enhanced binding affinity |

| Oxetane ring modifications | Variable | Depends on steric factors |

Eigenschaften

IUPAC Name |

3-pyridin-3-yloxetan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZZXQOIPLMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.